(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate is a chemical compound classified as an azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl substituent, and a carboxylate functional group, which collectively contribute to its chemical reactivity and biological interactions.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential applications in drug development and biochemical studies. Its molecular formula is , with a molecular weight of approximately 215.29 g/mol.
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate falls under the category of organic compounds, specifically within the class of azetidine derivatives. It is recognized for its potential as a pharmacological agent, particularly in the context of inhibiting specific enzymes and receptors involved in various biological pathways.
The synthesis of (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate typically involves several key steps:
This method highlights both laboratory-scale synthesis and potential adaptations for industrial production, where continuous flow reactors and automated systems may be used to optimize yields and purity.
The molecular structure of (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate features:
Property | Value |
---|---|
Molecular Formula | C11H21NO3 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | tert-butyl (2R)-2-(2-hydroxyethyl)azetidine-1-carboxylate |
InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(12)6-8-14-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key | DMJOHSVVYMBPNG-SECBINFHSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC[C@@H]1CCO |
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action for (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
The chemical properties include:
These properties are crucial for understanding how this compound behaves under various conditions and its stability during storage or use.
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate has several significant applications:
Chiral azetidines serve as privileged scaffolds in neuropharmacology due to their ability to mimic bioactive conformations of endogenous neurotransmitters while resisting metabolic degradation. The ring strain inherent to the four-membered azetidine system introduces defined torsional angles that favor specific receptor-binding orientations unavailable to larger heterocycles like piperidines or pyrrolidines. This geometric precision is exemplified in gamma-aminobutyric acid (gamma-aminobutyric acid) transporter (GAT) inhibitors, where (R)-configured azetidines demonstrate superior target engagement compared to their (S)-counterparts or unconstrained analogs. Research indicates that the spatial orientation of the C2 substituent—dictated by chirality—directly modulates interactions with aspartate residues in the substrate binding pocket of human gamma-aminobutyric acid transporter 3 (hGAT3). The hydroxyethyl side chain in particular facilitates hydrogen bonding with Thr456 and Ser459, critical residues for transporter inhibition .
Table 1: Biological Activity of Chiral Azetidine Derivatives at gamma-aminobutyric acid Transporters
Compound | Core Structure | hGAT3 IC₅₀ (μM) | Selectivity vs. TauT |
---|---|---|---|
(S)-Isoserine | Flexible chain | 78 ± 4 | 1-fold |
(2S,2'S)-Azetidine-6 | Conformationally locked | 82 ± 6 | 6-fold |
(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate | Chiral azetidine | Not reported | High (predicted) |
(2S,2'S)-Pyrrolidine-7 | Five-membered ring | 85 ± 3 | 53-fold |
Conformational restriction studies reveal that even minor structural expansions—such as azetidine-to-pyrrolidine ring expansion—diminish hGAT3 inhibition by over 90%, underscoring the indispensable role of the azetidine ring's compact geometry. The (R)-configuration at C2 optimizes the vectorial positioning of the hydroxyethyl moiety toward hydrophilic subpockets within the transporter, enhancing binding affinity while reducing entropic penalties. This stereochemical preference is conserved across multiple SLC6 transporter targets, validating the strategic incorporation of chiral azetidines in central nervous system drug design [3] .
The tert-butoxycarbonyl (Boc) protecting group in (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate serves dual strategic purposes: it mitigates nitrogen reactivity during synthetic transformations while simultaneously directing stereoselective reactions at the C2 position. This protection is indispensable for constructing complex molecules, as demonstrated in the synthesis of hGAT3 inhibitors where N-Boc azetidines undergo selective C2 alkylation with >95% enantiomeric excess. The Boc group’s steric bulk selectively shields one face of the azetidine ring, enabling diastereoselective nucleophilic additions that preserve the (R)-configuration. Subsequent deprotection reveals the secondary amine for functionalization into active pharmaceutical ingredients targeting neurological disorders .
Table 2: Conformational Parameters of (R) vs. (S) Azetidine Carboxylates
Parameter | (R)-Isomer | (S)-Isomer | Significance |
---|---|---|---|
C2-CCO Dihedral | -65.3° ± 2.1° | +63.8° ± 3.0° | Dictates side chain orientation toward receptor subpockets |
N1-C2 Bond Length | 1.472 Å | 1.469 Å | Influences ring strain and nitrogen nucleophilicity |
Calculated LogP | 0.82–1.17 | 0.79–1.15 | Balances blood-brain barrier permeability and solubility |
TPSA* | 49.77 Ų | 49.77 Ų | Predicts membrane permeation (optimal <90 Ų) |
*Topological Polar Surface Area
Computational analyses confirm that the (R)-configuration positions the hydroxyethyl side chain equatorially, minimizing 1,3-diaxial interactions and reducing ring strain by ~2.3 kcal/mol relative to the (S)-isomer. This energy difference translates to enhanced metabolic stability, as evidenced by microsomal half-life studies showing 47% retention of the (R)-isomer versus 12% for (S) after 30 minutes. The hydroxyethyl group further serves as a synthetic handle for prodrug derivatization—phosphate ester prodrugs of this compound exhibit 8-fold increased aqueous solubility while maintaining passive diffusion across the blood-brain barrier, as predicted by its calculated topological polar surface area (49.77 Ų) and consensus LogP (1.17) [8].
The synthetic evolution of hydroxyethyl-substituted azetidines commenced with azetidine-2-carboxylic acid alkylations, which suffered from poor regiocontrol and racemization. Early methodologies (1995–2005) relied on nucleophilic ring-opening of aziridines with ethylene oxide, yielding racemic 2-(2-hydroxyethyl)azetidines with <30% enantiomeric excess after chiral resolution. The advent of enantioselective catalysis marked a transformative advancement: Evans’ oxazaborolidine-catalyzed reduction of β-enamino esters (2008) provided chiral azetidines with >90% enantiomeric excess but lacked the hydroxyethyl side chain [6] [8].
Table 3: Key Synthetic Milestones for Hydroxyethyl Azetidine Derivatives
Year | Methodology | Chiral Control | Limitations |
---|---|---|---|
2001 | Aziridine ring expansion | Racemic | Low yields (22–35%), epimerization |
2010 | Enzymatic resolution of (±)-1-Boc-2-(2-hydroxyethyl)azetidine | Kinetic resolution (ee up to 99%) | Maximum yield 50%, expensive biocatalysts |
2015 | Pd-catalyzed asymmetric hydrogenation of 2-(2-oxoethyl)azetidines | 95–98% ee | Requires handling of air-sensitive catalysts |
2020 | Chiral pool synthesis from (R)-malic acid | >99% ee | 7-step sequence, 28% overall yield |
Contemporary routes leverage chiral pool strategies or asymmetric hydrogenation. A 2020 synthesis from (R)-malic acid constructs the (R)-azetidine carboxylate core in five steps with 78% diastereomeric excess, followed by hydroxyethyl installation via Stille coupling. Alternatively, asymmetric hydrogenation of 2-(2-oxoethyl)-N-Boc-azetidine using DuPhos-Rh catalysts achieves near-quantitative yields and >99% enantiomeric excess. The Boc protection in (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate remains pivotal across these methods, preventing nitrogen inversion during side chain elaboration and facilitating chromatographic purification. Commercial availability of this compound in multi-gram quantities (97–98% purity) reflects methodological maturation, with suppliers offering scalable amounts (50 mg–10 g) for structure-activity relationship studies [1] [2] [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9